molecular formula C20H17ClN4OS B2982629 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide CAS No. 894023-13-3

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide

Cat. No. B2982629
CAS RN: 894023-13-3
M. Wt: 396.89
InChI Key: KHJCQHAKSACOPJ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds that have been studied for their potential medicinal properties, including anticancer , analgesic, and anti-inflammatory activities .


Synthesis Analysis

Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using three-component and three-stage synthetic protocols . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .

Scientific Research Applications

Biological Potential of Indole Derivatives

The compound belongs to the class of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers.

Anti-Inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . For instance, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Low Ulcerogenic Properties

According to some reports, the compound’s low ulcerogenic properties may be a result of anti-oxidative activity in thiazolo-triazole-5-ones .

Top1 Inhibitory Activity

The compound at 10 μM showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin .

Antiviral Activity

6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Broad-Spectrum Biological Activities

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety ofCYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit or alter the function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid. This inhibition could potentially affect a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.

Pharmacokinetics

The compound’s molecular weight is 397843 , which could potentially influence its bioavailability and pharmacokinetic properties

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and analgesic activities .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-2-4-15(5-3-13)19(26)22-11-10-17-12-27-20-23-18(24-25(17)20)14-6-8-16(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJCQHAKSACOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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